Cas no 405173-97-9 (2-(2-Chloroethyl)benzimidazole)
2-(2-Chloroethyl)benzimidazole Chemical and Physical Properties
Names and Identifiers
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- 2-(2-Chloroethyl)-1H-benzo[d]imidazole
- 2-(2-chloroethyl)-1H-benzimidazole
- 2-(2-Chloroethyl)-1H-benzimidazole hydrochloride
- 2-(2-chloroethyl)benzimidazole
- 2-(2-CLOROETHYL)BENZIMIDAZOLE
- 2-Chlorethyl-benzimidazol
- ZLD0317
- zlchem 856
- (2-chloroethyl) benzimidazoline
- TUGGOLWUZCCVBF-UHFFFAOYSA-N
- 1H-Benzimidazole,2-(2-chloroethyl)-
- U928
- 2-(2-chloroethyl)-1H-1,3-benzodiazole
- AB0019557
- T5086
- 173C979
- 1H-be
- CS-0155892
- DTXSID30480876
- AKOS009144450
- A825149
- SCHEMBL4065464
- 2-(2-chloroethyl)-3aH-benzimidazole
- 405173-97-9
- AS-60127
- FT-0658119
- EN300-255378
- ALBB-017753
- XH0208
- 1H-benzimidazole, 2-(2-chloroethyl)-, hydrochloride
- 2-(2-Chloroethyl)benzimidazole
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- MDL: MFCD01029245
- Inchi: 1S/C9H9ClN2/c10-6-5-9-11-7-3-1-2-4-8(7)12-9/h1-4H,5-6H2,(H,11,12)
- InChI Key: TUGGOLWUZCCVBF-UHFFFAOYSA-N
- SMILES: ClCCC1=NC2C=CC=CC=2N1
Computed Properties
- Exact Mass: 180.04500
- Monoisotopic Mass: 180.0454260g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 152
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 2
- XLogP3: 2.2
- Topological Polar Surface Area: 28.7
Experimental Properties
- Density: 1.297
- Boiling Point: 387.696 °C at 760 mmHg
- Flash Point: 387.696 °C at 760 mmHg
- Refractive Index: 1.653
- PSA: 28.68000
- LogP: 2.34420
2-(2-Chloroethyl)benzimidazole Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-(2-Chloroethyl)benzimidazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A069002726-1g |
2-(2-Chloroethyl)-1H-benzo[d]imidazole |
405173-97-9 | 95% | 1g |
$558.60 | 2023-09-02 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-AD240-50mg |
2-(2-Chloroethyl)benzimidazole |
405173-97-9 | 95+% | 50mg |
196.0CNY | 2021-07-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-AD240-200mg |
2-(2-Chloroethyl)benzimidazole |
405173-97-9 | 95+% | 200mg |
491.0CNY | 2021-07-10 | |
| TRC | C984750-25mg |
2-(2-Chloroethyl)benzimidazole |
405173-97-9 | 25mg |
$ 70.00 | 2022-06-06 | ||
| TRC | C984750-50mg |
2-(2-Chloroethyl)benzimidazole |
405173-97-9 | 50mg |
$ 95.00 | 2022-06-06 | ||
| TRC | C984750-250mg |
2-(2-Chloroethyl)benzimidazole |
405173-97-9 | 250mg |
$ 340.00 | 2022-06-06 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-AD240-250mg |
2-(2-Chloroethyl)benzimidazole |
405173-97-9 | 95+% | 250mg |
1493CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-AD240-100mg |
2-(2-Chloroethyl)benzimidazole |
405173-97-9 | 95+% | 100mg |
621CNY | 2021-05-07 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X26245-100mg |
2-(2-Chloroethyl)-1H-benzo[d]imidazole |
405173-97-9 | 95% | 100mg |
¥429.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X26245-1g |
2-(2-Chloroethyl)-1H-benzo[d]imidazole |
405173-97-9 | 95% | 1g |
¥1889.0 | 2024-07-18 |
2-(2-Chloroethyl)benzimidazole Related Literature
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1. Blue copper models. Spectroscopic and electrochemical studies of copper(II) complexes with new ligand systems containing sulphur and nitrogen donor atomsLuigi Casella,Michele Gullotti,Alessandro Pintar,Fiorella Pinciroli,Roberto Viganò,Piero Zanello J. Chem. Soc. Dalton Trans. 1989 1161
Additional information on 2-(2-Chloroethyl)benzimidazole
Introduction to 2-(2-Chloroethyl)benzimidazole (CAS No. 405173-97-9)
2-(2-Chloroethyl)benzimidazole, identified by the Chemical Abstracts Service Number (CAS No.) 405173-97-9, is a significant compound in the field of pharmaceutical and biochemical research. This heterocyclic organic molecule has garnered attention due to its unique structural properties and potential applications in medicinal chemistry. The benzimidazole core, a well-known pharmacophore, is combined with a 2-chloroethyl side chain, which introduces specific reactivity and biological interactions. This introduction explores the compound's chemical characteristics, synthetic pathways, and its emerging role in contemporary research, particularly in drug development and bioorganic chemistry.
The molecular structure of 2-(2-chloroethyl)benzimidazole consists of a benzene ring fused with a pyrimidine ring, forming the benzimidazole moiety. The presence of the 2-chloroethyl group at the 2-position of the benzimidazole ring enhances its versatility as a synthetic intermediate. The chloroethyl group is known for its ability to participate in nucleophilic substitution reactions, making it a valuable component in the design of bioactive molecules. This structural feature allows for further functionalization, enabling chemists to tailor the compound for specific biological targets.
In terms of chemical reactivity, 2-(2-chloroethyl)benzimidazole exhibits properties that make it suitable for various synthetic applications. The chlorine atom in the 2-chloroethyl group can be readily displaced by nucleophiles, such as amines or thiols, facilitating the formation of amides or thioethers. Additionally, the benzimidazole ring itself can undergo modifications, including alkylation, acylation, or coupling reactions, which are crucial for constructing more complex molecules. These attributes have made this compound a valuable tool in medicinal chemistry laboratories.
Recent advancements in pharmaceutical research have highlighted the potential of 2-(2-chloroethyl)benzimidazole as a scaffold for drug discovery. Studies have demonstrated its utility in developing compounds with antimicrobial and anti-inflammatory properties. The benzimidazole core is known to interact with biological targets such as enzymes and receptors, making it an attractive platform for designing therapeutic agents. For instance, derivatives of this compound have shown promise in inhibiting certain enzymes involved in inflammatory pathways, suggesting their potential as lead compounds for novel drugs.
One notable area of research involving 2-(2-chloroethyl)benzimidazole is its application in anticancer drug development. Benzimidazole derivatives are well-documented for their ability to interfere with DNA replication and transcription by binding to nucleic acids. The introduction of the 2-chloroethyl group enhances the solubility and bioavailability of these derivatives, improving their pharmacokinetic profiles. Researchers have been exploring its efficacy in targeting various types of cancer cells, particularly those resistant to conventional therapies. Preliminary studies indicate that certain analogs of this compound can induce apoptosis in cancer cells while exhibiting minimal toxicity toward healthy cells.
The synthesis of 2-(2-chloroethyl)benzimidazole involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Common synthetic routes include the condensation of o-phenylenediamine with ethyl chloroacetate followed by cyclization under acidic conditions. Alternative methods involve the reaction of benzimidazole with 1-chloro-2-ethanol under controlled conditions to introduce the 2-chloroethyl group selectively. Advances in catalytic systems and green chemistry principles have enabled more efficient and environmentally friendly synthetic protocols, aligning with modern pharmaceutical manufacturing standards.
The role of computational chemistry has also been instrumental in understanding the behavior of 2-(2-chloroethyl)benzimidazole at both molecular and macroscopic levels. Molecular modeling techniques allow researchers to predict binding affinities, metabolic pathways, and potential side effects before conducting experimental trials. These simulations have helped refine synthetic strategies and optimize drug candidates derived from this scaffold. Additionally, high-throughput screening methods have accelerated the process of identifying promising derivatives for further investigation.
In conclusion,(cas no405173-97-9) remains a compelling subject of study due to its structural versatility and biological relevance. Its integration into pharmaceutical research continues to yield innovative approaches for treating various diseases. As our understanding of its chemical properties deepens,(product name: 2-(2-Chloroethyl)benzimidazole) is poised to play an increasingly significant role in developing next-generation therapeutics.
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